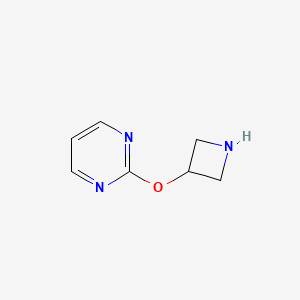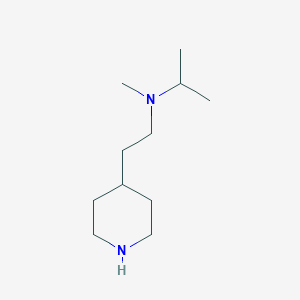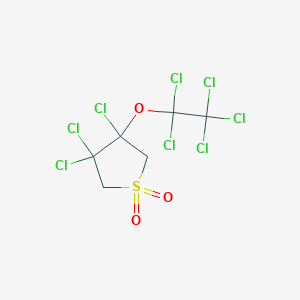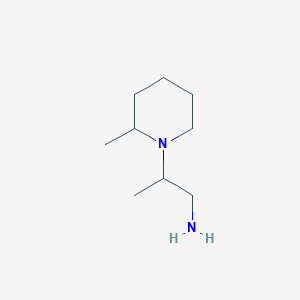
2-(2-Acetyl-phenoxy)-propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Acetyl-phenoxy)-propionic acid methyl ester is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of an acetyl group attached to a phenoxy ring, which is further connected to a propionic acid methyl ester moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Acetyl-phenoxy)-propionsäuremethylester erfolgt typischerweise durch Veresterung von 2-(2-Acetyl-phenoxy)-propionsäure. Die Reaktion kann unter Verwendung von Methanol in Gegenwart eines sauren Katalysators wie Schwefelsäure durchgeführt werden. Die Reaktionsbedingungen umfassen in der Regel das Rückflusskochen des Gemisches für mehrere Stunden, um eine vollständige Veresterung zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von 2-(2-Acetyl-phenoxy)-propionsäuremethylester durch die Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und eine verbesserte Ausbeute. Der Einsatz von automatisierten Systemen kann die Effizienz des Produktionsprozesses ebenfalls verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(2-Acetyl-phenoxy)-propionsäuremethylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Acetylgruppe kann oxidiert werden, um eine Carbonsäure zu bilden.
Reduktion: Die Estergruppe kann reduziert werden, um einen Alkohol zu bilden.
Substitution: Der Phenoxyring kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Elektrophile aromatische Substitution kann unter Verwendung von Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen durchgeführt werden.
Wichtigste gebildete Produkte
Oxidation: 2-(2-Carboxy-phenoxy)-propionsäuremethylester.
Reduktion: 2-(2-Acetyl-phenoxy)-propionsäurealkohol.
Substitution: Verschiedene substituierte Phenoxyderivate, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
2-(2-Acetyl-phenoxy)-propionsäuremethylester hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Es kann in Studien zur Enzyminhibition und Protein-Ligand-Wechselwirkungen verwendet werden.
Industrie: Es wird bei der Produktion von Agrochemikalien und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Acetyl-phenoxy)-propionsäuremethylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Acetylgruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen bilden, was zu einer Enzyminhibition führt. Der Phenoxyring kann auch an π-π-Wechselwirkungen mit aromatischen Resten in Proteinen beteiligt sein, wodurch ihre Aktivität weiter moduliert wird.
Wirkmechanismus
The mechanism of action of 2-(2-Acetyl-phenoxy)-propionic acid methyl ester involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The phenoxy ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phenoxyessigsäure: Ein einfacheres Analogon mit einer Phenoxygruppe, die an Essigsäure gebunden ist.
2-Phenoxypropionsäure: Ähnliche Struktur, aber ohne die Acetylgruppe.
2-(2-Methylphenoxy)-propionsäure: Enthält eine Methylgruppe anstelle einer Acetylgruppe.
Einzigartigkeit
2-(2-Acetyl-phenoxy)-propionsäuremethylester ist aufgrund des Vorhandenseins sowohl einer Acetylgruppe als auch einer Propionsäuremethylestereinheit einzigartig. Diese Kombination funktioneller Gruppen verleiht ihm besondere chemische Eigenschaften und Reaktivität, was es für spezifische Anwendungen in Forschung und Industrie wertvoll macht.
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
methyl 2-(2-acetylphenoxy)propanoate |
InChI |
InChI=1S/C12H14O4/c1-8(13)10-6-4-5-7-11(10)16-9(2)12(14)15-3/h4-7,9H,1-3H3 |
InChI-Schlüssel |
KUDMFDGLIPKDPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC)OC1=CC=CC=C1C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


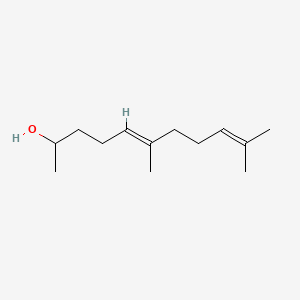
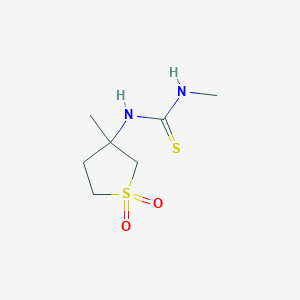
![6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12115631.png)
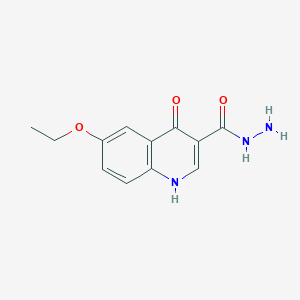
![4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12115652.png)
![(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B12115653.png)
![5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid](/img/structure/B12115660.png)
![3'-(1-benzofuran-2-ylcarbonyl)-1'-[2-(dimethylamino)ethyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12115667.png)
![(2S)-2-[3-(2-Cchlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid](/img/structure/B12115670.png)
